Brofaromine hydrochloride is a pharmaceutical compound classified as a reversible inhibitor of monoamine oxidase A (MAO-A). It is primarily used in the treatment of depressive disorders, particularly due to its ability to increase levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The compound is known for its selective action, which minimizes some of the adverse effects associated with older, non-selective monoamine oxidase inhibitors.
Brofaromine hydrochloride is derived from the benzofuran class of compounds. Its chemical structure includes a bromine atom and a methoxy group, contributing to its pharmacological properties. The compound is classified under the International Nonproprietary Names (INN) system as Brofaromine and has the Chemical Abstracts Service (CAS) number 63638-90-4. It falls within the category of antidepressants and is specifically noted for its reversible inhibition of monoamine oxidase A.
The synthesis of Brofaromine hydrochloride involves several key steps:
Additionally, a specific radiosynthesis method has been developed for creating [11C]brofaromine, which is used as a tracer in positron emission tomography (PET) studies. This method includes direct O-methylation followed by deprotection steps to achieve high radiochemical yields .
Brofaromine hydrochloride has the following molecular characteristics:
The structure features a benzofuran ring fused with a piperidine moiety, which is critical for its interaction with monoamine oxidase A .
Brofaromine hydrochloride participates in several chemical reactions:
The major products formed depend on the specific conditions and reagents used during these reactions.
Brofaromine hydrochloride functions primarily by selectively and reversibly inhibiting monoamine oxidase A. This inhibition prevents the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. Additionally, it possesses serotonin reuptake inhibiting properties that further enhance its antidepressant effects .
Brofaromine hydrochloride exhibits several notable physical properties:
The chemical properties include:
Brofaromine hydrochloride is primarily utilized in clinical settings for treating depressive disorders due to its selective inhibition of monoamine oxidase A. Research indicates that it has comparable efficacy to traditional tricyclic antidepressants while offering better tolerability profiles . Moreover, it has potential applications in neuroimaging as a radiotracer for PET scans, aiding in the study of brain function related to mood disorders .
Brofaromine hydrochloride (4-(7-bromo-5-methoxybenzofuranyl)piperidine hydrochloride) is a reversible monoamine oxidase A (MAO-A) inhibitor (RIMA) with dual pharmacological activity, combining MAO-A inhibition with serotonin reuptake inhibition [7] [10]. Its molecular formula is C₁₄H₁₆BrNO₂·HCl, and it exhibits high binding affinity for MAO-A, evidenced by an in vitro IC₅₀ value of 0.2 μM [1] [5]. This section details advanced synthetic and radiolabeling techniques developed to support its application in neuroimaging tracer development.
[¹¹C]Brofaromine was developed as a positron emission tomography (PET) tracer for quantifying MAO-A distribution and activity in the brain. The radiosynthesis leverages carbon-11 (¹¹C), a positron-emitting isotope with a 20.4-minute half-life, requiring rapid and efficient synthetic methodologies. Two primary strategies have been employed:
PET studies in Rhesus monkeys demonstrated high initial brain uptake of [¹¹C]brofaromine, with peak accumulation occurring at 5–10 minutes post-injection. However, pretreatment with irreversible (clorgyline) or reversible (moclobemide) MAO-A inhibitors did not significantly reduce brain retention, suggesting complex binding interactions or tracer metabolism [4] [9].
Radiosynthesis efficiency is critically dependent on carrier CO₂ levels during [¹¹C] production. Two distinct methodologies have been optimized for low- and high-carrier scenarios:
Table 1: Comparative Radiosynthesis Routes for [¹¹C]Brofaromine
Method | Reaction Steps | Radiochemical Yield (EOB*, decay-corrected) | Total Synthesis Time | Purity | Carrier CO₂ Requirement |
---|---|---|---|---|---|
Direct O-Methylation | Phenolic precursor + [¹¹C]CH₃I → Brofaromine | 30–50% | 45 minutes | >98% | Low |
Protection-Deprotection | 1. Amine protection (BOC) 2. O-Methylation 3. Acidic deprotection | 10% | 70 minutes | >98% | High |
EOB: End of Bombardment
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9